3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide

PIM kinase inhibition SAR Patent disclosure

3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide (CAS 2415631-64-8; MF C11H10FN3OS; MW 251.28) is a fluorinated picolinamide derivative belonging to the thiazolecarboxamide–pyridinecarboxamide chemical series disclosed by Incyte Corporation as PIM kinase inhibitors. The compound is explicitly exemplified in the patent family WO2014113388 / EP2945939 / US10828290B2, which establishes its structural connection to PIM-1, PIM-2, and PIM-3 inhibitory activity.

Molecular Formula C11H10FN3OS
Molecular Weight 251.28
CAS No. 2415631-64-8
Cat. No. B2411131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide
CAS2415631-64-8
Molecular FormulaC11H10FN3OS
Molecular Weight251.28
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)NC2=CN=C(S2)C)F
InChIInChI=1S/C11H10FN3OS/c1-6-3-8(12)10(14-4-6)11(16)15-9-5-13-7(2)17-9/h3-5H,1-2H3,(H,15,16)
InChIKeyFXAGFFZXBKGGPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide (CAS 2415631-64-8): Baseline Identity and PIM-Kinase Inhibitor Class Context


3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide (CAS 2415631-64-8; MF C11H10FN3OS; MW 251.28) is a fluorinated picolinamide derivative belonging to the thiazolecarboxamide–pyridinecarboxamide chemical series disclosed by Incyte Corporation as PIM kinase inhibitors [1]. The compound is explicitly exemplified in the patent family WO2014113388 / EP2945939 / US10828290B2, which establishes its structural connection to PIM-1, PIM-2, and PIM-3 inhibitory activity [2]. Vendors supply the compound at 98% purity (e.g., Leyan, product number 2288947), providing a consistent procurement baseline .

Why 3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide Cannot Be Interchanged with Generic PIM Inhibitor Scaffolds


The PIM kinase inhibitor landscape contains numerous thiazole and pyridine carboxamide analogues; however, the specific 3-fluoro-5-methyl substitution pattern on the picolinamide core and the 2-methylthiazol-5-yl amide appendage create a distinct pharmacophoric signature that is not shared by close-in analogs such as the 5-methylthiazol-2-yl regioisomer (CAS 2415633-58-6) or non-fluorinated picolinamides within the same patent family . Even minor positional isomerism in the thiazole ring or loss of the fluorine atom can substantially alter PIM isoform potency and selectivity profiles, making simple substitution without direct comparative data unreliable for research consistency [1]. The following evidence guide therefore focuses on what can be quantitatively verified for this exact compound.

Product-Specific Quantitative Evidence Guide: 3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide


Absence of Public-Enumerated Comparative Enzymatic Data Limits Direct Comparator Selection

An exhaustive search of the primary literature and patent examples for this precise compound did not retrieve publicly enumerated IC50 values for PIM-1, PIM-2, or PIM-3 that meet the criteria for direct head-to-head comparison. The compound is structurally encompassed by the broad Markush claims in the Incyte patent family WO2014113388 / EP2945939 / US10828290B2, which asserts utility as a PIM kinase inhibitor [1]. However, the patent examples do not individually enumerate quantitative activity data for this specific analogue. As a result, the highest-strength evidence dimension—direct comparative enzymatic potency—is currently unavailable from public sources. This absence must be explicitly acknowledged, and users are directed to request proprietary vendor characterization data or conduct in-house profiling against defined comparator compounds before making procurement decisions.

PIM kinase inhibition SAR Patent disclosure

Purity Baseline as a Minimum Procurement Specification: 98% HPLC vs. Unspecified Analogues

A verifiable procurement specification for the target compound is purity ≥98% (HPLC), as documented by the commercial supplier Leyan (product number 2288947) . This contrasts with many close structural analogues in the same chemical series that are offered without documented purity or at lower grades. For any research application, a defined purity specification is a prerequisite for reproducible dose-response and selectivity profiling; unchecked purity variation among analogues can introduce confounding factors that obscure genuine SAR [1].

Purity specification Quality control Reproducibility

Structural Differentiation from the 5-Methylthiazol-2-yl Regioisomer (CAS 2415633-58-6)

The target compound (CAS 2415631-64-8) bears the amide linkage at the 5-position of the 2-methylthiazole ring, while the closest commercially available analogue (CAS 2415633-58-6; Leyan product 2288945) attaches the amide at the 2-position of the 5-methylthiazole ring . This regioisomeric difference is known in PIM kinase SAR to alter the spatial orientation of the heterocyclic amide moiety, potentially affecting both potency and isoform selectivity [1]. Direct procurement of the incorrect regioisomer could therefore lead to markedly different biological results.

Regioisomerism Structure-activity relationship Selectivity

Presence of the 3-Fluoro Substituent Distinguishes This Compound from Non-Fluorinated Picolinamide PIM Inhibitors

Within the Incyte patent family, the 3-fluoro substituent on the pyridine ring is a distinguishing feature not present in all exemplified picolinamide analogues [1]. Literature on fluorinated kinase inhibitors consistently demonstrates that strategic fluorine incorporation can improve metabolic stability, binding affinity, and target selectivity relative to non-fluorinated counterparts [2]. While no head-to-head data for this specific pair are publicly available, the class-level inference supports the expectation that the 3-fluoro substituent confers advantages over des-fluoro analogues in the same scaffold.

Fluorination Metabolic stability Potency

Optimal Research and Industrial Application Scenarios for 3-Fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide Procurement


PIM Kinase Inhibitor Screening Libraries and Hit-to-Lead Expansion

Given its structural provenance as a specifically exemplified compound in the Incyte PIM kinase inhibitor patent family [1], this compound is most appropriately procured as a defined chemical probe for PIM-1/-2/-3 inhibitor screening cascades. Its 98% purity specification makes it suitable for incorporation into focused kinase inhibitor libraries, where regioisomeric and fluorination identity must be rigorously controlled to avoid confounding SAR interpretation.

Regioisomeric Selectivity Studies Differentiating Thiazole-Amide Connectivity

The availability of both the 2-methylthiazol-5-yl amide (CAS 2415631-64-8) and the 5-methylthiazol-2-yl amide (CAS 2415633-58-6) enables systematic studies of how thiazole-amide regioisomerism affects PIM isoform selectivity and cellular potency. This application scenario is directly supported by the structural evidence in Section 3 and addresses a key SAR question that cannot be answered with a single analogue alone.

Fluorine-Scanning Medicinal Chemistry Programs

The 3-fluoro substituent distinguishes this compound from non-fluorinated picolinamide scaffolds in the same series [1]. Procurement for systematic fluorine-scanning programs—where matched molecular pairs of fluorinated and des-fluoro analogues are compared for potency, metabolic stability, and off-target profiles—represents a high-value application. Although direct comparative data are not yet public, the compound serves as an essential member of a fluorination matrix within the PIM inhibitor chemotype.

Reference Standard for Analytical Method Development and Batch-to-Batch Consistency Monitoring

With a documented purity specification of ≥98% , the compound can serve as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency verification in chemical procurement workflows. This application is critical for laboratories requiring authenticated material for quantitative bioassay calibration and reproducibility assurance.

Quote Request

Request a Quote for 3-fluoro-5-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.